tert-Butyl 3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
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Overview
Description
tert-Butyl 3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate typically involves multiple steps. One common method includes the condensation reaction of ninhydrin with amino-naphthoquinones in acetic acid, followed by oxidative cleavage of the resulting vicinal diols at room temperature . This method yields various derivatives of spiro-isobenzofuran compounds in good to high yields.
Industrial Production Methods
While specific industrial production methods for tert-Butyl 3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid can be used for oxidative cleavage.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spiro-isobenzofuran derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
tert-Butyl 3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl 3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets are still under investigation, but its unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine: Another spirocyclic compound with potential anticancer properties.
Sarolaner: A spirocyclic compound used in veterinary medicine.
Uniqueness
tert-Butyl 3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity
Biological Activity
tert-Butyl 3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate , with the CAS number 1398609-81-8, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that includes an azetidine ring fused to an isobenzofuran moiety. Its molecular formula is C17H21NO4 with a molecular weight of 303.35 g/mol. The detailed structure can be represented as follows:
- IUPAC Name : tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
-
Molecular Structure :
SMILES CC(=O)C1=CC2=C(C=C1)C1(CN(C(=O)OC(C)(C)C)C1)OC2
Property | Value |
---|---|
Molecular Formula | C17H21NO4 |
Molecular Weight | 303.35 g/mol |
CAS Number | 1398609-81-8 |
Purity | 97% |
Research indicates that This compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action is believed to involve the inhibition of key enzymes or pathways essential for microbial growth and cancer cell proliferation.
Antimicrobial Activity
In studies evaluating the antimicrobial properties of related compounds, spirocyclic derivatives have shown significant efficacy against various bacterial strains. For instance, compounds similar to tert-butyl spiro[azetidine] demonstrated strong inhibitory effects on Mycobacterium tuberculosis , with minimum inhibitory concentrations (MIC) reported at low levels (e.g., 3.12 µg/mL) .
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. It has been shown to inhibit tubulin assembly in cancer cell lines, which is critical for cancer cell division . The stability of the compound towards hepatic enzymes suggests a favorable pharmacokinetic profile for potential therapeutic applications.
Study on Synthesis and Biological Evaluation
A recent study focused on synthesizing various azetidinone derivatives, including this compound. The synthesized compounds were evaluated for their biological activities using several assays:
- Antimicrobial Assays : Compounds were tested against gram-positive and gram-negative bacteria.
- Cytotoxicity Assays : Evaluated using MTT assays on various cancer cell lines.
- Mechanistic Studies : Investigated the effects on cell cycle progression and apoptosis.
The results indicated that certain derivatives exhibited promising activity against both bacteria and cancer cells, supporting further exploration into their therapeutic potential .
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl spiro[1H-2-benzofuran-3,3'-azetidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-14(2,3)19-13(17)16-9-15(10-16)12-7-5-4-6-11(12)8-18-15/h4-7H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMFFWGJHTYBNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3=CC=CC=C3CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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